molecular formula C22H43NO3 B093700 Morpholine oleate CAS No. 1095-66-5

Morpholine oleate

Cat. No. B093700
CAS RN: 1095-66-5
M. Wt: 369.6 g/mol
InChI Key: OBMBYGXRLQQDHH-UHFFFAOYSA-N
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Description

Morpholine oleate is a chemical compound with the molecular formula C22H43NO3 . It is a type of chemical entity and a subclass of a chemical compound . Morpholine, a common additive in parts per million concentrations, is used for pH adjustment in both fossil fuel and nuclear power plant steam systems .


Synthesis Analysis

The synthesis of morpholino monomers, which could be related to Morpholine oleate, was performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol .


Molecular Structure Analysis

Morpholine oleate has a molecular formula of C22H43NO3, an average mass of 369.582 Da, and a monoisotopic mass of 369.324280 Da . Morpholine, a part of Morpholine oleate, undergoes most chemical reactions typical for other secondary amines .


Chemical Reactions Analysis

Morpholine, a part of Morpholine oleate, undergoes most chemical reactions typical for other secondary amines . The presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine .


Physical And Chemical Properties Analysis

Morpholine oleate is a liquid that is soluble in water . Morpholine, a part of Morpholine oleate, is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine odor .

Scientific Research Applications

  • Corrosion Inhibition : Morpholine oleate, specifically 4-(2-aminoethyl)-morpholine oleate, has been found to effectively retard hydrogen evolution and iron ionization electrode processes in acidic environments, particularly in sulphuric acid solutions. This makes it useful as a corrosion inhibitor for iron (Szauer & Klenowicz, 1975). Additionally, ethanolamine morpholine oleate has shown effectiveness as a corrosion inhibitor for mild steel in acid solutions, demonstrating increased inhibition efficiency with higher concentrations (Hafiz, Keera, & Badawi, 2003).

  • Catalysis : Morpholine is used in the synthesis of nanostructured catalysts, such as CeAPSO-34 molecular sieves, for methanol to olefins conversion. The nature of the template, including morpholine, affects the catalyst's morphology and performance (Aghamohammadi, Haghighi, & Charghand, 2014).

  • Medicinal Chemistry : C-functionalized morpholines, which include derivatives of morpholine oleate, have significant biological relevance. They are found in various natural products and bioactive compounds and have been applied in organic synthesis. Their biological activities include antidepressant, appetite suppressant, antitumor, and antioxidant properties (Wijtmans et al., 2004).

  • Toxicology Studies : Morpholine oleic acid salt has been studied for its subchronic toxicity in mice, showing effects like reduced weight gains and increased plasma urea nitrogen at high doses. However, no significant treatment-related histopathological alterations were observed (Shibata et al., 1987).

  • Optical Applications : Morpholine derivatives have been explored for optical limiting applications. For instance, Morpholin-4-ium hydrogen tartrate single crystals exhibit third-order nonlinear optical properties, making them potential candidates for optical devices and OLED applications (George et al., 2019).

Safety And Hazards

Morpholine oleate should be handled with care to avoid contact with skin and eyes . It is recommended to provide appropriate exhaust ventilation at places where dust is formed . Morpholine, a part of Morpholine oleate, is classified as a flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

morpholine;(Z)-octadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-6-4-2-5-1/h9-10H,2-8,11-17H2,1H3,(H,19,20);5H,1-4H2/b10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMBYGXRLQQDHH-KVVVOXFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893133
Record name Morpholine 9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, compd. with morpholine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Morpholine oleate

CAS RN

1095-66-5
Record name Morpholine oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine 9-octadecenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, compd. with morpholine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine 9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleic acid, compound with morpholine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORPHOLINE OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13FR3T549O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
AA Hafiz, ST Keera, AM Badawi - Corrosion engineering, science …, 2003 - Taylor & Francis
Ethanolamine morpholine oleate was prepared by direct esterfication and ring closure of triethanolamine monooleate. The structure was characterised by elemental microanalysis and …
Number of citations: 10 www.tandfonline.com
R Kumar, S Kapur - Int. J. Sci. Technol. Eng, 2016 - researchgate.net
… Morpholine oleate is added to wax as it enables spreading wax in water based liquid for use as a protective coating to prevent contamination by pests and diseases. Morpholine alone …
Number of citations: 17 www.researchgate.net
A Wu, KL Cho, II Liaw, H Zhang… - MRS Online Proceedings …, 2008 - cambridge.org
… Morpholine Oleate-based PMMA emulsion polymerization was carried out in a reaction vessel charged with 100g water, 1.2g morpholine, 3.8g oleic acid, 10g MMA, 1.0g Di(…
Number of citations: 1 www.cambridge.org
T Szauer, A Brandt - Electrochimica Acta, 1981 - Elsevier
The adsorption of amine salts of oleic acid has been investigated on iron in 0.5 MH 2 SO 4 . Measurements made on the differential capacity of the double layer and the kinetic of iron …
Number of citations: 272 www.sciencedirect.com
NP SEN, PA BADDOO - Journal of Food Safety, 1988 - Wiley Online Library
… Since MOR and its fatty acids salts (eg, morpholine oleate) are known to be used in waxes as a solvent and as an emulsifying agent, respectively, there is likelihood of finding these …
Number of citations: 15 onlinelibrary.wiley.com
T Szauer, Z Klenowicz - Corrosion Science, 1975 - Elsevier
… Abstract--Effects of 4-(2-aminoethyl)-morpholine oleate alone and as a mixture with diphenylamine or with monoester triethanolamine monooleate on the electrode processes on iron in …
Number of citations: 11 www.sciencedirect.com
T Ohnishi - Nippon Eiseigaku Zasshi (Japanese Journal of …, 1984 - jstage.jst.go.jp
… 5) Morpholine and morpholine oleate orally administrated to rats was largely excreted unchanged in the urine over a period of 2-6 days. The faecal excretion of morpholine oleate …
Number of citations: 9 www.jstage.jst.go.jp
RT Holman, OC Elmer - Journal of the American Oil Chemists' …, 1947 - Wiley Online Library
… oil, a detergent, fat acids, and sulfurized wool fat (Burk--US 2,403,169); another product for the same purpose contained various organic solvents, mineral oil, water, morpholine oleate, …
Number of citations: 279 aocs.onlinelibrary.wiley.com
JE Murphy, WC Schwemer - Analytical chemistry, 1958 - ACS Publications
DISCUSSION Table I shows results on various oxyethylene and oxypropylene ethers and esters. In the case of dioxane, the sample boiled below the boiling point of the hydriodic acid. …
Number of citations: 7 pubs.acs.org
HN Dunning, HJ Gustafson… - Industrial & Engineering …, 1954 - ACS Publications
IN RECENT years wide attention has been given the possi-bility of obtaining a more complete recovery of petroleum from partly depleted reservoirs by the use of surface active additives …
Number of citations: 15 pubs.acs.org

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